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2-Bromo-4-(chloromethyl)-5-fluoropyridine

Catalog No.
S3084166
CAS No.
1227493-80-2
M.F
C6H4BrClFN
M. Wt
224.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(chloromethyl)-5-fluoropyridine

CAS Number

1227493-80-2

Product Name

2-Bromo-4-(chloromethyl)-5-fluoropyridine

IUPAC Name

2-bromo-4-(chloromethyl)-5-fluoropyridine

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46

InChI

InChI=1S/C6H4BrClFN/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2H2

InChI Key

UXKDZNGVWGODSY-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Br)F)CCl

solubility

not available

Synthesis of 4-Bromo-5-(chloromethyl)-2-methoxyphenol

Specific Scientific Field: This falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds.

Summary of the Application: 4-Bromo-5-(chloromethyl)-2-methoxyphenol is synthesized from 2-Bromo-5-hydroxy-4-methoxybenzenemethanol .

Methods of Application or Experimental Procedures: 2-Bromo-5-hydroxy-4-methoxybenzenemethanol (38.8 g, 166 mmol) in dry chloroform (200 mL) was treated with thionyl chloride (200 mL, 2.76 mol) at 0 °C and stirred for 3 h at ambient temperature .

Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate

Specific Scientific Field: This research is in the field of Physical Chemistry, focusing on the study of electronic and non-linear optical properties of organic compounds.

Summary of the Application: 2-Bromo-4-chlorophenyl-2-bromobutanoate was synthesized and then selectively arylated via a Pd-catalyzed Suzuki cross-coupling reaction .

Methods of Application or Experimental Procedures: The compound was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine. A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction .

Results or Outcomes: Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies were performed to find out the reactivity and electronic properties of the compounds .

2-Bromo-4-(chloromethyl)-5-fluoropyridine is a heterocyclic organic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a pyridine ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique reactivity and structural features. The molecular formula is C6H5BrClFC_6H_5BrClF, and it exhibits properties typical of halogenated pyridines, which are often utilized as intermediates in organic synthesis.

  • Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic substitution, making it versatile for further chemical modifications.
  • Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to various derivatives.
  • Coupling Reactions: This compound can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex organic molecules.

Common reagents used in these reactions include organometallic compounds like Grignard reagents and various halogenating agents. Reaction conditions typically involve controlled temperatures and solvents such as toluene or dichloromethane .

Research indicates that 2-Bromo-4-(chloromethyl)-5-fluoropyridine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The specific mechanisms of action involve interaction with biological targets such as enzymes or receptors, leading to inhibition or modulation of specific cellular pathways. Ongoing studies aim to explore its efficacy as a pharmaceutical intermediate and its role in drug development .

The synthesis of 2-Bromo-4-(chloromethyl)-5-fluoropyridine typically involves halogenation of pyridine derivatives. Key synthetic routes include:

  • Halogen Exchange: Utilizing starting materials like 2,6-dibromopyridine, the compound can be synthesized through a series of halogen exchange reactions.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved using reagents such as cyanuric chloride under mild conditions.

Industrial production often scales these methods up while ensuring safety through the use of manageable reagents .

2-Bromo-4-(chloromethyl)-5-fluoropyridine has diverse applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Coordination Chemistry: The compound acts as a ligand in coordination chemistry.
  • Pharmaceuticals: It is investigated for its potential use in drug development due to its biological activity.
  • Agrochemicals and Dyes: Its derivatives are utilized in producing agrochemicals and dyes .

Studies on the interactions of 2-Bromo-4-(chloromethyl)-5-fluoropyridine with various biological systems have revealed its potential to modulate enzyme activity and receptor interactions. These studies are crucial for understanding its mechanism of action and therapeutic potential. The specific molecular targets vary depending on the application context, highlighting the need for further research to elucidate these interactions .

Several compounds share structural similarities with 2-Bromo-4-(chloromethyl)-5-fluoropyridine. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
2-Bromo-5-fluoro-4-methylpyridineContains bromine and fluorine on a pyridine ring0.82
3-Fluoro-2-chloropyridineShares a pyridine ring but differs in substitution0.79
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridineContains trifluoromethyl group alongside bromine and fluorine0.88
6-Bromo-3-fluoropyridin-2-amineAn amine derivative with similar halogen substitutions0.79

Uniqueness

The uniqueness of 2-Bromo-4-(chloromethyl)-5-fluoropyridine lies in the specific arrangement of its halogen atoms, which imparts distinct reactivity compared to other halogenated pyridines. This structural configuration enhances its utility in targeted synthesis and specialized applications across various scientific fields .

XLogP3

2.4

Dates

Last modified: 08-18-2023

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